A Technical Guide to 4-Morpholinobenzene-1,2-diamine and its Analogs for Drug Discovery Professionals
A Technical Guide to 4-Morpholinobenzene-1,2-diamine and its Analogs for Drug Discovery Professionals
This guide provides an in-depth technical overview of 4-morpholinobenzene-1,2-diamine, a molecule of interest in medicinal chemistry. Due to the limited specific data on this exact compound in publicly available literature, this document will establish its foundational chemical identity and propose a synthetic strategy. Furthermore, we will conduct a comprehensive examination of a closely related and well-documented analog, 4-(morpholine-4-sulfonyl)benzene-1,2-diamine, to provide researchers and drug development professionals with actionable insights and methodologies.
Part 1: Defining the Core Structure: 4-(Morpholin-4-yl)benzene-1,2-diamine
The nomenclature "4-Morpholinobenzene-1,2-diamine" specifies a benzene ring substituted with a morpholine group at the 4-position and two amine groups at the 1 and 2 positions.
IUPAC Name: 4-(Morpholin-4-yl)benzene-1,2-diamine
Chemical Structure:
Caption: Proposed synthesis of 4-(Morpholin-4-yl)benzene-1,2-diamine.
Part 2: A Technical Deep Dive into the Analog: 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine
A structurally related and well-characterized analog is 4-(morpholine-4-sulfonyl)benzene-1,2-diamine. This compound incorporates a sulfonyl linker between the morpholine and benzene rings, a common modification in medicinal chemistry to alter physicochemical properties. [1][2] IUPAC Name: 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine
CAS Number: 326023-25-0 [1] Molecular Formula: C₁₀H₁₅N₃O₃S [1][2] Molecular Weight: 257.31 g/mol [1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 257.31 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₃S | [1][2] |
| SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-(morpholine-4-sulfonyl)benzene-1,2-diamine typically involves a multi-step process. A common approach begins with the nitration of a suitable benzene derivative, followed by reduction of the nitro groups to amines. [3] A General Synthetic Workflow:
Caption: A potential synthetic route for morpholine-substituted benzene-1,2-diamines.
Expertise in Action: Causality Behind Experimental Choices
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Protection of Amino Groups: In syntheses involving electrophilic substitution on an aniline derivative, the amino group is often protected, for instance, by acetylation. This is crucial to prevent side reactions and to control the regioselectivity of the subsequent substitution, such as nitration.
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Choice of Reducing Agent: The reduction of nitro groups to amines can be achieved through various methods. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. Alternatively, metal-acid combinations like SnCl₂ in HCl are effective, particularly for aromatic nitro compounds. [4]The choice often depends on the presence of other functional groups in the molecule that might be sensitive to the reduction conditions.
Applications in Medicinal Chemistry and Drug Development
The benzene-1,2-diamine (or o-phenylenediamine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [5][6]The morpholine moiety is also a highly valued pharmacophore. [7][8] The Role of the Morpholine Moiety:
The incorporation of a morpholine ring into a drug candidate can significantly influence its properties:
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Improved Physicochemical Properties: Morpholine can increase the aqueous solubility and metabolic stability of a compound. [7]* Favorable Pharmacokinetics: Its presence can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. [7]* Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets. [7] Compounds structurally similar to 4-(morpholine-4-sulfonyl)benzene-1,2-diamine have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors. [3]The benzene-1,2-diamine core is a versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in many pharmaceuticals.
Part 3: Experimental Protocol - A Representative Synthesis
The following is a generalized, representative protocol for the reduction of a dinitroaromatic precursor to a diamine, a key step in the synthesis of compounds like 4-(morpholinobenzene-1,2-diamine) derivatives.
Objective: To reduce 4-substituted-1,2-dinitrobenzene to 4-substituted-benzene-1,2-diamine.
Materials:
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4-substituted-1,2-dinitrobenzene (1.0 eq)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 eq) [4]* Ethanol
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6 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-substituted-1,2-dinitrobenzene in ethanol, add tin(II) chloride dihydrate. [4]2. Heat the reaction mixture at reflux for 1 hour. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature.
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Carefully add 6 M NaOH solution until a homogeneous solution is obtained (pH ~14). [4]This step neutralizes the acid and dissolves the tin salts.
-
Add dichloromethane and stir the mixture at room temperature for 30 minutes to extract the product. [4]6. Separate the organic phase.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Self-Validating System and Trustworthiness:
This protocol includes an in-process control (TLC monitoring) to ensure the reaction goes to completion. The workup procedure is designed to effectively remove the reagents and byproducts, ensuring the purity of the isolated product. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Part 4: Safety and Handling
Substituted benzene-1,2-diamines and their precursors should be handled with care. Many aromatic nitro and amino compounds are toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While direct experimental data for 4-(morpholin-4-yl)benzene-1,2-diamine is limited, its chemical identity is clear, and a viable synthetic strategy can be proposed based on established chemical principles. The detailed examination of the closely related analog, 4-(morpholine-4-sulfonyl)benzene-1,2-diamine, provides a valuable framework for researchers. The combination of the benzene-1,2-diamine scaffold and the morpholine moiety represents a promising area for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for professionals in drug discovery and development, offering both theoretical grounding and practical methodological insights.
References
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]
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Scheme 1. Condensation of benzene-1,2-diamine with benzil. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. (2025). RSC Publishing. Retrieved from [Link]
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Synthesis of 1,2-diamines. a, b Representative examples of established... (n.d.). ResearchGate. Retrieved from [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
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1-n-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine (C12H19N3O3S). (n.d.). PubChemLite. Retrieved from [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]
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Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Retrieved from [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. Retrieved from [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]
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1-N-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine. (n.d.). ChemBK. Retrieved from [Link]
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